molecular formula C8H4F3NO B079488 2-Hydroxy-4-(trifluoromethyl)benzonitrile CAS No. 81465-88-5

2-Hydroxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B079488
CAS No.: 81465-88-5
M. Wt: 187.12 g/mol
InChI Key: PAPVLFUKQAEGSC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO. It is also known by other names such as 4-(Trifluoromethyl)salicylonitrile and 4-Cyano-3-hydroxybenzotrifluoride . This compound is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). It is a solid at room temperature and has a boiling point of 118-119°C .

Preparation Methods

The synthesis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzonitrile with a hydroxylating agent under specific conditions. For instance, the hydrolysis of 4-(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2) can yield this compound . Industrial production methods may involve similar reactions but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-Hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-4-(trifluoromethyl)benzonitrile.

    Reduction: The nitrile group can be reduced to form an amine group, yielding 2-hydroxy-4-(trifluoromethyl)benzylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets . The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

2-Hydroxy-4-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and the resulting effects on its chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPVLFUKQAEGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608452
Record name 2-Hydroxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81465-88-5
Record name 2-Hydroxy-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81465-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Benzyloxy)-4-(trifluoromethyl)benzonitrile (~20 grams) in 350 ml. acetic acid and 100 ml. 33% HBr was stirred overnight, refluxed for four hours, and then stirred overnight again. Next the reaction mixture was stripped to a small volume and poured into ice water. The crude precipitate which formed was stirred in hexane, filtered, and was identified by NMR as the desired product, yield 9.3 grams.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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